![molecular formula C19H20N2O4 B213678 N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)
N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide
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Overview
Description
N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are a type of purinergic receptor that play a crucial role in regulating various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmitter release.
Mechanism of Action
MRS2500 is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides such as ATP and ADP. The P2Y1 receptor plays a crucial role in regulating platelet aggregation, vasoconstriction, and neurotransmitter release. By blocking the P2Y1 receptor, MRS2500 inhibits these physiological processes.
Biochemical and Physiological Effects
MRS2500 has been shown to inhibit platelet aggregation in vitro and in vivo. It has also been shown to reduce vasoconstriction and increase blood flow in animal models. Additionally, MRS2500 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using MRS2500 in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically target the P2Y1 receptor without affecting other purinergic receptors. However, one limitation of using MRS2500 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of MRS2500. One area of research is the development of more potent and selective P2Y1 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of MRS2500 in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the role of the P2Y1 receptor in other physiological processes such as neurotransmitter release and pain signaling warrants further investigation.
Synthesis Methods
The synthesis of MRS2500 involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 4-propylphenol, followed by the conversion of the resulting ester to the corresponding acid chloride. The acid chloride is then reacted with 2-furancarboxylic acid to produce MRS2500. The purity of the synthesized compound is verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
MRS2500 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit platelet aggregation, making it a potential treatment for thrombotic disorders such as stroke and myocardial infarction. Additionally, MRS2500 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
Product Name |
N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide |
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Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c1-3-4-14-5-7-15(8-6-14)23-12-16-9-10-17(24-16)19(22)20-18-11-13(2)25-21-18/h5-11H,3-4,12H2,1-2H3,(H,20,21,22) |
InChI Key |
INEOJZNMWKQCIF-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NOC(=C3)C |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NOC(=C3)C |
Origin of Product |
United States |
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